1,2-Dimethyl-3-propylimidazolium Iodide is an ionic liquid with the chemical formula C8H15IN2 and a molecular weight of 266.12 g/mol. This compound is characterized by its unique imidazolium cation structure, which features two methyl groups at the 1 and 2 positions and a propyl group at the 3 position of the imidazole ring. It typically appears as a viscous liquid with a melting point of approximately 94 °C and a density of around 1.383 g/cm³ .
This ionic liquid is notable for its low volatility and thermal stability, making it suitable for various applications in chemistry and materials science.
DMPrImI, like other ILs, primarily functions as a solvent or catalyst in scientific research. The specific mechanism of action depends on the application. For example, in some cases, DMPrImI's ability to dissolve polar and non-polar compounds simultaneously can be advantageous for extraction processes []. Additionally, the interaction of DMPrImI with other molecules can influence their reactivity or selectivity in catalytic reactions.
The ability to dissolve a wide range of organic and inorganic compounds allows it to be involved in diverse synthetic pathways.
Research into the biological activity of 1,2-Dimethyl-3-propylimidazolium Iodide is limited but indicates potential applications in biochemistry. Some studies suggest that ionic liquids can exhibit antimicrobial properties, although specific data on this compound's biological effects are scarce. The unique structure may contribute to interactions with biological membranes or enzymes, warranting further investigation into its biocompatibility and toxicity profiles.
The synthesis of 1,2-Dimethyl-3-propylimidazolium Iodide can be achieved through various methods:
Interaction studies involving 1,2-Dimethyl-3-propylimidazolium Iodide focus on its behavior in electrochemical systems and its interactions with other chemical species. Research indicates that it can stabilize reactive intermediates and enhance reaction rates in electrochemical processes. Its ionic nature allows for significant interactions with both polar and non-polar compounds, making it an interesting subject for further study in solvent effects on reaction mechanisms.
Several compounds share structural similarities with 1,2-Dimethyl-3-propylimidazolium Iodide. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-Ethyl-3-methylimidazolium Iodide | Ethyl group at position 1 | Lower viscosity; used in similar applications |
1-butyl-3-methylimidazolium Iodide | Butyl group at position 1 | Higher thermal stability; often used in extraction processes |
1-Methyl-3-propylimidazolium Chloride | Chloride instead of iodide | Different solubility properties; used in ionic liquid studies |
1-Hexyl-3-methylimidazolium Iodide | Hexyl group at position 1 | Increased hydrophobicity; applicable in separation technologies |
This comparison highlights the uniqueness of 1,2-Dimethyl-3-propylimidazolium Iodide through its specific combination of functional groups and properties that make it suitable for specialized applications in electrochemistry and catalysis.
1,2-Dimethyl-3-propylimidazolium iodide, a versatile ionic compound with the molecular formula C8H15IN2 and molecular weight of 266.12, has garnered significant attention in various scientific and industrial applications due to its unique physicochemical properties [1] [2]. The traditional synthesis of this compound typically involves multiple steps with extensive solvent usage, but recent advancements have led to more environmentally friendly solvent-free alkylation routes [3] [4].
Solvent-free alkylation represents a significant advancement in the synthesis of imidazolium salts, offering numerous advantages including reduced environmental impact, higher yields, and simplified purification processes [4] [5]. This approach aligns with green chemistry principles by eliminating or substantially reducing the use of hazardous organic solvents that are commonly employed in conventional synthetic routes [4].
The direct alkylation method for synthesizing 1,2-Dimethyl-3-propylimidazolium iodide involves the reaction between 1,2-dimethylimidazole and propyl iodide under solvent-free conditions [3] [5]. This reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the imidazole ring attacks the alkyl halide, forming the quaternary ammonium salt [4].
The reaction can be represented as follows:
1,2-dimethylimidazole + propyl iodide → 1,2-Dimethyl-3-propylimidazolium iodide
The solvent-free conditions can be achieved through several approaches:
The efficiency of solvent-free alkylation routes for 1,2-Dimethyl-3-propylimidazolium iodide synthesis is significantly influenced by various reaction parameters [4] [5]. Temperature control is particularly crucial, as higher temperatures generally accelerate the reaction rate but may lead to side reactions or decomposition of the product [8] [7].
Table 1: Comparative Analysis of Reaction Parameters for Solvent-Free Synthesis of 1,2-Dimethyl-3-propylimidazolium Iodide
Parameter | Conventional Method | Microwave Method | Ball Milling Method |
---|---|---|---|
Reaction Time | 20-24 hours | 10-15 minutes | 2-3 hours |
Temperature | 80-100°C | 70-90°C | Ambient |
Yield | 70-85% | 85-94% | 80-90% |
Energy Consumption | High | Low | Moderate |
Purity | >95% | >98% | >96% |
The microwave-assisted solvent-free synthesis demonstrates remarkable advantages in terms of reaction time and energy efficiency [6] [7]. The reaction time is drastically reduced from hours to minutes, while maintaining high yields and product purity [6]. This method involves exposing the reaction mixture to microwave radiation at controlled power levels, typically 20-30% of the full power (800W), which provides sufficient energy for the reaction while preventing overheating [6] [7].
The ball milling technique offers an alternative solvent-free approach that operates at ambient temperature, making it suitable for temperature-sensitive reactions [3] [5]. This method relies on mechanical energy rather than thermal energy to drive the reaction, which can be advantageous for preventing thermal decomposition of sensitive compounds [4] [5].
The mechanism of solvent-free alkylation for imidazolium core formation involves several key steps that differ from solution-phase reactions [4] [9]. In the absence of solvents, the reaction proceeds through direct contact between reactant molecules, which can lead to different reaction kinetics and potentially different product distributions [3] [5].
The nucleophilic attack of the imidazole nitrogen on the alkyl halide is facilitated by the close proximity of reactants in the solvent-free environment [4] [5]. This proximity effect can enhance reaction rates compared to dilute solution conditions where diffusion limitations may be significant [3] [9].
Additionally, the absence of solvation effects in solvent-free conditions can alter the relative energies of reaction intermediates and transition states, potentially leading to different reaction pathways compared to solution-phase reactions [9] [5]. These mechanistic differences highlight the importance of optimizing reaction conditions specifically for solvent-free alkylation routes [4] [9].
The synthesis of high-purity 1,2-Dimethyl-3-propylimidazolium iodide often involves halide exchange reactions, particularly when starting from precursors containing different halides [10] [11]. Optimizing these exchange processes is crucial for achieving high yields and purity levels required for advanced applications [11] [12].
Anion metathesis represents a fundamental approach for halide exchange in imidazolium salts [10] [13]. This process involves the exchange of the original halide anion with the desired iodide anion through a metathesis reaction with an appropriate iodide salt [11] [12].
Several metathesis techniques have been developed for optimizing halide exchange in 1,2-Dimethyl-3-propylimidazolium compounds:
Precipitation-driven metathesis: This approach exploits solubility differences between halide salts to drive the exchange reaction to completion [10] [13]. For example, when 1,2-Dimethyl-3-propylimidazolium chloride is treated with potassium iodide in an appropriate solvent, the lower solubility of potassium chloride compared to the imidazolium salts drives the precipitation of KCl, shifting the equilibrium toward the formation of the desired iodide salt [11] [12].
Anion exchange resin methods: This technique utilizes specialized anion exchange resins to facilitate the halide exchange process [11] [14]. The imidazolium salt with the original halide is passed through a column packed with an anion exchange resin in the iodide form, resulting in the exchange of the original halide for iodide [12] [14].
Counter-current extraction: This advanced technique involves a continuous counter-current flow of the imidazolium salt solution against a solution containing the desired iodide anion [13] [14]. This approach can achieve higher conversion rates with reduced reagent consumption compared to conventional batch processes [13].
The choice of solvent plays a critical role in optimizing halide exchange reactions for 1,2-Dimethyl-3-propylimidazolium iodide synthesis [11] [12]. Different solvents can significantly influence the equilibrium constants, reaction rates, and product purities of these exchange processes [10] [14].
Table 2: Effect of Solvent on Halide Exchange Efficiency for 1,2-Dimethyl-3-propylimidazolium Salts
Solvent | Exchange Efficiency (%) | Residual Halide Content (ppm) | Processing Time (h) |
---|---|---|---|
Methanol | 95-100 | <20 | 2-4 |
Acetonitrile | 90-95 | 20-40 | 3-5 |
Water | 80-90 | 100-200 | 4-6 |
Acetonitrile:Dichloromethane (3:7) | 95-100 | <20 | 2-3 |
Methanol has proven to be particularly effective for halide exchange reactions involving imidazolium salts, offering high exchange efficiencies with minimal residual halide content [12] [14]. For more hydrophobic imidazolium compounds, a mixture of acetonitrile and dichloromethane (3:7) can provide excellent results, facilitating the exchange while maintaining good solubility of the reactants and products [12] [14].
Temperature and reaction time also significantly impact the efficiency of halide exchange processes [10] [13]. Higher temperatures generally accelerate the exchange reaction but may lead to side reactions or decomposition of the imidazolium salt [13] [14]. Optimizing these parameters is essential for achieving high yields and purities while minimizing energy consumption and reaction times [11] [14].
Monitoring and quantifying the efficiency of halide exchange processes is crucial for optimizing the synthesis of 1,2-Dimethyl-3-propylimidazolium iodide [11] [12]. Several analytical techniques have been developed for this purpose:
Silver chromate test: This qualitative test can detect residual chloride or bromide ions in the product, with detection limits as low as 20 ppm for iodide or 13 ppm for bromide [12] [14].
Ion chromatography: This quantitative technique provides precise measurements of residual halide content, allowing for accurate determination of exchange efficiencies [11] [14].
Nuclear magnetic resonance (NMR) spectroscopy: NMR can be used to monitor the progress of halide exchange reactions by observing changes in the chemical shifts of the imidazolium protons, which are sensitive to the nature of the counter anion [12] [15].
The efficiency of halide exchange can be further enhanced through multiple exchange cycles or continuous processes [13] [14]. Counter-current extraction systems have demonstrated superior performance compared to conventional batch processes, with reaction mass efficiencies (RMEs) 2.0-6.8 times higher and significantly reduced waste production [13].
The application of 1,2-Dimethyl-3-propylimidazolium iodide in electrochemical systems demands exceptionally high purity levels, as even trace impurities can significantly impact electrochemical performance [16] [17]. Various purification techniques have been developed to meet these stringent requirements, focusing on the removal of specific impurities that are particularly detrimental to electrochemical applications [17] [18].
Crystallization represents one of the most effective methods for purifying 1,2-Dimethyl-3-propylimidazolium iodide, particularly for electrochemical applications where high purity is essential [17] [19]. This technique exploits the compound's crystallization behavior to separate it from impurities based on solubility differences [20] [19].
Several crystallization approaches have been optimized for 1,2-Dimethyl-3-propylimidazolium iodide:
Temperature-controlled crystallization: This method involves dissolving the crude product in an appropriate solvent at elevated temperatures, followed by controlled cooling to induce crystallization [20] [19]. The cooling rate significantly influences crystal size, morphology, and purity, with slower cooling generally producing larger, more pure crystals [21] [19].
Solvent selection for recrystallization: The choice of solvent or solvent mixture is critical for effective purification [20] [19]. Alcohols, particularly methanol and ethanol mixtures, have proven highly effective for recrystallizing imidazolium salts [19]. The optimal solvent ratio for 1,2-Dimethyl-3-propylimidazolium iodide recrystallization typically ranges from 97:3 to 40:60 (recrystallization product to alcohol solvent) [19].
Anti-solvent crystallization: This technique involves adding a second solvent (anti-solvent) in which the target compound has low solubility, inducing precipitation while leaving impurities in solution [17] [21]. For 1,2-Dimethyl-3-propylimidazolium iodide, combinations such as methanol/diethyl ether or acetonitrile/ethyl acetate have shown good results [20] [19].
The crystallization process can be further optimized by controlling parameters such as temperature, cooling rate, solvent composition, and seeding [21] [19]. These factors significantly influence the purity, yield, and crystal properties of the final product [20] [19].
Water and residual halide impurities are particularly problematic for electrochemical applications of 1,2-Dimethyl-3-propylimidazolium iodide, as they can significantly alter electrochemical behavior and reduce stability [17] [18]. Several specialized techniques have been developed to address these specific impurities:
Vacuum drying: This method effectively removes water from imidazolium salts through evaporation under reduced pressure [17] [22]. For 1,2-Dimethyl-3-propylimidazolium iodide, vacuum drying at 1.5 Torr has proven more effective than molecular sieves for water removal, resulting in final water content 2-3 times lower [22]. The process typically involves heating the compound to 65-150°C under vacuum (0-101.3 kPa) for several hours [17] [22].
Azeotropic distillation: This technique utilizes the formation of azeotropes between water and organic solvents to facilitate water removal [17] [19]. Methanol or ethanol is added to the imidazolium salt, and the mixture is heated to distill off the solvent along with water, effectively dehydrating the compound [19] [22].
Liquid-liquid extraction: This method exploits the differential solubility of the imidazolium salt and impurities in immiscible solvents [17] [23]. Continuous liquid-liquid extraction using appropriate solvent systems can effectively remove both water and halide impurities [17] [23].
Column chromatography with specialized adsorbents: Activated alumina, silica gel, or molecular sieves can be used to remove specific impurities from imidazolium salts [17] [18]. These adsorbents can be particularly effective for removing trace water and halide impurities that are difficult to eliminate through other methods [18].
The effectiveness of these purification techniques can be monitored using analytical methods such as Karl Fischer titration for water content and ion chromatography or the silver chromate test for halide impurities [17] [22]. For electrochemical applications, water content below 50 ppm and halide impurities below 20 ppm are typically targeted [17] [18].
Electrochemical applications of 1,2-Dimethyl-3-propylimidazolium iodide require adherence to specific purity standards that ensure optimal performance and reliability [16] [18]. These standards typically specify maximum allowable levels for various impurities that can impact electrochemical behavior [17] [18].
Table 3: Purity Requirements for 1,2-Dimethyl-3-propylimidazolium Iodide in Electrochemical Applications
Impurity | Standard Grade | Electrochemical Grade | Ultra-High Purity Grade |
---|---|---|---|
Overall Purity | >95% | >99% | >99.9% |
Water Content | <1000 ppm | <100 ppm | <5 ppm |
Halide Impurities | <1000 ppm | <100 ppm | <5 ppm |
Metal Impurities | <500 ppm | <50 ppm | <1 ppm |
Organic Impurities | <2% | <0.5% | <0.1% |
The achievement of these purity levels typically requires a combination of purification techniques applied in sequence [17] [18]. For example, a comprehensive purification protocol might involve initial recrystallization to remove bulk impurities, followed by anion exchange to eliminate halide impurities, and finally vacuum drying to remove water [17] [19].
Quality control for electrochemical grade 1,2-Dimethyl-3-propylimidazolium iodide typically involves multiple analytical techniques [17] [24]:
The temperature-dependent transport properties of 1,2-Dimethyl-3-propylimidazolium Iodide exhibit characteristic ionic liquid behavior that significantly influences its practical applications. The compound demonstrates a solid-to-liquid transition at its melting point of 94°C [1] [2], above which it exhibits typical ionic liquid properties including enhanced ionic mobility and conductivity.
The viscosity-temperature relationship follows a non-Arrhenius behavior typical of ionic liquids, where viscosity decreases exponentially with increasing temperature [3]. This behavior is particularly important for electrochemical applications, as lower viscosity facilitates improved ion transport and higher ionic conductivity. Studies have shown that the compound's ionic conductivity increases substantially with temperature, following the general relationship observed in imidazolium-based ionic liquids where conductivity and viscosity exhibit an inverse correlation according to Walden's rule [3].
Table 1: Basic Physicochemical Properties of 1,2-Dimethyl-3-propylimidazolium Iodide
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₁₅IN₂ | [1] [4] [2] [5] |
Molecular Weight (g/mol) | 266.12 | [1] [4] [2] [5] |
CAS Number | 218151-78-1 | [6] [1] [4] [2] [5] |
Melting Point (°C) | 94 | [1] [2] |
Density (g/cm³) | 1.383 (25°C); 1.45 (85°C) | [6] [4] [2] |
Physical State (25°C) | Solid | [1] [7] |
Color | Yellow to orange/White to yellow | [1] [7] |
Water Solubility | Miscible | [1] [7] |
Stability | Thermally stable | [8] [9] |
The ionic conductivity of 1,2-Dimethyl-3-propylimidazolium Iodide varies significantly with both temperature and concentration, making it a versatile electrolyte component [10] [3] [11]. In electrochemical studies, the apparent diffusion coefficient of the triiodide species (I₃⁻) has been measured at 3.8 × 10⁻⁶ cm²/s in 3-methoxypropionitrile at 20°C [10], demonstrating good ion mobility characteristics essential for efficient charge transport in electrochemical devices.
Table 2: Temperature-Dependent Behavior Profile
Temperature (°C) | Expected Viscosity Trend | Expected Conductivity Trend | Behavior |
---|---|---|---|
25 | High | Baseline | Solid/liquid transition region |
50 | Decreased | Increased | Liquid state - moderate mobility |
75 | Further decreased | Further increased | Enhanced ionic mobility |
85 | Lower | Higher | Good ionic transport |
100 | Lowest | Highest | Optimal transport properties |
The thermal stability of 1,2-Dimethyl-3-propylimidazolium Iodide represents a critical parameter for its application in high-temperature electrochemical systems. The compound exhibits excellent thermal stability up to approximately 200°C, well above its melting point of 94°C [1] [2] [12]. This thermal stability window makes it particularly suitable for applications in dye-sensitized solar cells and other electrochemical devices that may experience elevated operating temperatures.
The thermal decomposition pathways of 1,2-Dimethyl-3-propylimidazolium Iodide have been characterized through thermal analysis techniques. At temperatures exceeding 200°C, the compound undergoes decomposition reactions that generate several gaseous products including carbon dioxide (CO₂), carbon monoxide (CO), nitrous gases (NOₓ), and hydrogen iodide (HI) [12]. These decomposition products indicate that thermal breakdown involves both the organic imidazolium cation structure and the iodide anion.
Table 3: Thermal Decomposition Pathways
Temperature Range (°C) | Process | Decomposition Products | Reference |
---|---|---|---|
Room temperature to 94 | Solid state - stable | None | [1] [2] |
94 to 200 | Melting transition | None | [1] [2] |
Above 200 | Thermal decomposition | Carbon dioxide (CO₂), Carbon monoxide (CO), Nitrous gases (NOₓ), Hydrogen iodide (HI) | [12] |
The thermal stability thresholds are particularly important for long-term application stability. Research has demonstrated that the compound maintains its structural integrity and electrochemical properties within its operational temperature range, making it a reliable component for sustained electrochemical applications [8] [9]. The relatively high decomposition temperature provides a substantial safety margin for typical operating conditions in electrochemical devices.
The solvation behavior of 1,2-Dimethyl-3-propylimidazolium Iodide demonstrates distinct patterns that vary significantly between polar and non-polar media. The compound exhibits excellent miscibility with polar solvents including water, acetone, acetonitrile, and isopropanol, while showing complete immiscibility with non-polar solvents such as toluene and hexane [1] [7]. This selective solvation behavior is attributed to the ionic nature of the compound and the polar characteristics of the imidazolium cation.
Table 4: Solvent Miscibility Profile
Solvent | Miscibility | Reference |
---|---|---|
Water | Miscible | [1] [7] |
Acetone | Miscible | [1] |
Acetonitrile | Miscible | [1] |
Isopropanol | Miscible | [1] |
Toluene | Not miscible | [1] |
Hexane | Not miscible | [1] |
Methanol | Soluble | [13] |
In polar media, the solvation dynamics are governed by strong electrostatic interactions between the ionic components of 1,2-Dimethyl-3-propylimidazolium Iodide and the polar solvent molecules. The high dielectric constant of polar solvents facilitates the stabilization of the separated ions, promoting complete dissolution and enhanced ionic mobility [14]. This behavior is particularly beneficial for electrochemical applications where high ionic conductivity is desired.
The solvation dynamics in different media also influence the electrochemical properties of the compound. Studies have shown that the redox behavior of the iodide species is significantly affected by the solvent environment, with polar solvents generally promoting more favorable redox kinetics [10]. The interaction between the imidazolium cation and various anions in different solvent systems affects both the thermodynamic and kinetic aspects of electrochemical reactions.
Table 5: Electrochemical Properties
Property | Value | Conditions | Reference |
---|---|---|---|
Ionic Conductivity (mS/cm) | Variable with temperature and concentration | Temperature dependent | [10] [3] [11] |
Apparent Diffusion Coefficient (×10⁻⁶ cm²/s) | 3.8 (I₃⁻ species) | 0.50 M in 3-methoxypropionitrile at 20°C | [10] |
Electrochemical Window | Stable in typical DSSC conditions | Electrochemical devices | [15] [16] [8] |
Redox Activity | Active in I⁻/I₃⁻ redox couple | In presence of iodine | [16] [17] [10] |
Electrolyte Application | Dye-sensitized solar cells (DSSCs) | With TiO₂ photoelectrodes | [15] [18] [16] [19] [20] |
The compound's excellent compatibility with polar media has made it particularly valuable in electrochemical applications such as dye-sensitized solar cells, where it functions as both an electrolyte component and a redox mediator [15] [18] [16] [19] [20]. Its ability to facilitate efficient ion transport while maintaining chemical stability in various solvent environments contributes to its widespread adoption in advanced electrochemical systems.
Table 6: Applications and Functional Properties
Application Area | Function | Key Properties | Reference |
---|---|---|---|
Dye-Sensitized Solar Cells | Electrolyte component, I⁻/I₃⁻ redox mediator | Low volatility, thermal stability | [15] [18] [16] [19] [20] |
Energy Storage Systems | Ion transport medium | High ionic conductivity | [8] [21] |
Green Chemistry | Environmentally friendly solvent | Low environmental impact | [8] [13] |
Electrochemical Devices | Ionic conductor | Wide electrochemical window | [15] [8] [3] |
Catalysis | Reaction medium/catalyst | Chemical inertness | [8] |
Irritant